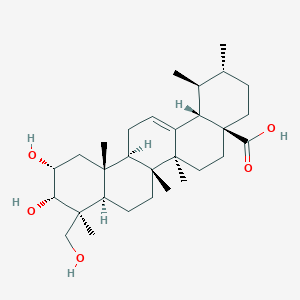

2,3,24-Trihydroxy-12-ursen-28-oic acid

概要

説明

作用機序

Target of Action

2,3,24-Trihydroxy-12-ursen-28-oic acid, a triterpenoid phytoalexin, has been found to exhibit antifungal activity against certain fungi . It also shows in vitro cytotoxic activity against tumor cell lines including PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, and Bel7402 . These cell lines and fungi can be considered as the primary targets of this compound.

Mode of Action

Its antifungal and cytotoxic activities suggest that it may interact with cellular components of fungi and tumor cells, leading to their death

Biochemical Pathways

Given its cytotoxic activity, it may interfere with pathways essential for cell survival and proliferation in tumor cells . Its antifungal activity suggests it may disrupt essential fungal cellular processes .

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited. It is soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which may influence its bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of growth and proliferation of certain fungi and tumor cells . This is likely due to its interaction with key cellular components, leading to cell death.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can impact its bioavailability and efficacy . Additionally, factors such as temperature and pH may also affect its stability and activity .

生化学分析

Biochemical Properties

2,3,24-Trihydroxy-12-ursen-28-oic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antifungal activity by interacting with fungal enzymes, thereby inhibiting their growth . Additionally, this compound demonstrates cytotoxic activity against tumor cell lines, including PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, and Bel7402 . These interactions suggest that the compound may modulate enzyme activity and protein function, contributing to its biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cytotoxicity in tumor cells, leading to cell death . This effect is likely mediated through the modulation of signaling pathways that regulate cell proliferation and apoptosis. Furthermore, this compound may alter gene expression patterns, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes involved in fungal growth, thereby exerting its antifungal effects . Additionally, this compound may interact with transcription factors and other regulatory proteins, modulating gene expression and influencing cellular responses . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at low temperatures, such as -20°C . Its stability may decrease over time, leading to potential degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity for several months when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and organ damage . Studies have shown that the compound’s cytotoxic activity against tumor cells is dose-dependent, with higher doses leading to increased cell death . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolic transformations that influence its biological activity and efficacy. For example, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic potential. Additionally, this compound may modulate metabolic flux and metabolite levels, contributing to its diverse biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound may localize to specific cellular compartments, influencing its activity and function. Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its therapeutic effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, this compound may accumulate in the cytoplasm or other organelles, influencing various cellular processes. The subcellular localization of this compound is a key determinant of its biological effects and therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: 2,3,24-Trihydroxy-12-ursen-28-oic acid is typically prepared by extracting it from natural sources such as the leaves of Urzon and Brazilian pandanus . The extraction process involves several steps:

Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.

Purification: The concentrated extract undergoes purification through chromatographic techniques to isolate the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

化学反応の分析

Types of Reactions: 2,3,24-Trihydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters or ethers.

科学的研究の応用

Pharmacological Applications

1.1 Antifungal Activity

One notable application of 2,3,24-Trihydroxy-12-ursen-28-oic acid is its antifungal properties. Research indicates that compounds derived from plant sources exhibiting similar structures have shown effectiveness against Candida albicans, a common fungal pathogen. For instance, bioassay-guided fractionation of extracts from Markhamia obtusifolia led to the isolation of several active compounds that inhibited C. albicans growth, suggesting that triterpenoids like this compound could be explored as potential antifungal agents .

1.2 Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies involving metabolic profiling of various plants have suggested that triterpenoids can modulate inflammatory pathways. For example, research on Lantana camara demonstrated that its phytoconstituents could alleviate inflammation through multiple mechanisms . This indicates a potential for this compound in developing anti-inflammatory therapies.

1.3 Antioxidant Activity

Triterpenoids are known for their antioxidant capabilities. The ability of this compound to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases. This property is crucial in drug design aimed at mitigating conditions such as cardiovascular diseases and cancer.

Drug Development and Research

2.1 Screening Libraries

In drug development, this compound is included in various screening libraries for high-throughput screening (HTS) and high-content screening (HCS). These libraries focus on anticancer, anti-inflammatory, and antibacterial compounds among others . The compound's structural similarities to other bioactive triterpenoids make it a candidate for further investigation in drug discovery processes.

| Compound Type | Number of Compounds |

|---|---|

| Anticancer | 823 |

| Anti-inflammatory | 898 |

| Antioxidants | 801 |

| Antibacterial | 471 |

| Hepatoprotective | 251 |

| Antiviral | 276 |

Case Studies and Research Findings

Several studies have highlighted the significance of triterpenoids like this compound:

- Isolation and Characterization : A study focused on isolating anti-Candida compounds from plant extracts revealed the potential of triterpenoids in combating fungal infections .

- Metabolic Profiling : Research utilizing UPLC-MS/MS techniques identified various phytoconstituents in Lantana camara, indicating the multi-faceted mechanisms through which these compounds exert their effects on inflammation .

- Drug Design Applications : The compound's role in enhancing drug screening success rates has been documented in research focused on improving pharmacological profiles through structural modifications of similar compounds .

類似化合物との比較

2,3,24-Trihydroxy-12-ursen-28-oic acid is unique due to its specific hydroxylation pattern and biological activities. Similar compounds include:

- Esculentic acid (CAS#103974-74-9)

- Actinidic acid (CAS#341971-45-7)

- Asiatic acid (CAS#464-92-6)

- 3-O-Coumaroylasiatic acid (CAS#143773-52-8)

- Asiaticoside (CAS#16830-15-2)

- Madecassoside (CAS#34540-22-2)

- Asiaticoside B (CAS#125265-68-1)

- Madecassic acid (CAS#18449-41-7)

- 2,24-Dihydroxyursolic acid (CAS#143839-02-5)

- Barbinervic acid (CAS#64199-78-6)

- Myrianthic acid (CAS#89786-84-5)

- 19 alpha-Hydroxyasiatic acid (CAS#70868-78-9)

- Myrianthic acid 3,23-acetonide (CAS#578710-52-8) .

These compounds share structural similarities but differ in their specific functional groups and biological activities.

生物活性

2,3,24-Trihydroxy-12-ursen-28-oic acid, a triterpenoid phytoalexin, has garnered attention due to its significant biological activities, particularly its antifungal and cytotoxic properties. This compound is primarily extracted from various plant sources and has shown potential in therapeutic applications, particularly in oncology and antifungal treatments.

- Chemical Formula : C30H48O5

- CAS Number : 89786-83-4

- Molecular Weight : 488.7 g/mol

- Purity : ≥98%

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 609.4 ± 55.0 °C |

| Flash Point | 336.4 ± 28.0 °C |

| Solubility | Soluble in organic solvents (Chloroform, DMSO, etc.) |

Antifungal Activity

This compound exhibits antifungal activity against several fungal strains. It targets cellular components of fungi, disrupting their growth and proliferation. The compound has been shown to inhibit the activity of specific enzymes crucial for fungal survival.

Cytotoxic Effects

This compound also demonstrates cytotoxic effects against various tumor cell lines including:

- PLC

- Hep3B

- HepG2

- HeLa

- SW480

- MCF-7

- Bel7402

The cytotoxicity is believed to result from the compound's ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Biochemical Pathways

The biochemical interactions of this compound influence several key pathways:

- Cell Survival and Proliferation : It may inhibit pathways essential for cell survival in tumor cells.

- Enzyme Interactions : The compound interacts with various enzymes, leading to altered metabolic processes within the cell.

Pharmacokinetics

Current data on the pharmacokinetics (ADME) of this compound is limited:

- Absorption : Information on absorption rates is not well-documented.

- Distribution : Likely distributed in various tissues due to its solubility profile.

- Metabolism and Excretion : Further studies are needed to elucidate these processes.

Antifungal Studies

Research indicates that this compound effectively inhibits the growth of fungi such as Colletotrichum musae. In vitro studies have demonstrated its ability to disrupt fungal cell membranes and inhibit enzyme activity pivotal for fungal metabolism .

Cytotoxicity Research

A notable study published in the Chinese Journal of Natural Medicines highlighted the cytotoxic effects of this compound on human cancer cell lines. The results showed significant reductions in cell viability at varying concentrations of the compound .

特性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-UMCOSQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research employed molecular docking and molecular dynamics simulations. How can these computational approaches contribute to drug discovery for immunomodulatory agents?

A2: Molecular docking helps predict the preferred orientation of one molecule to a second when bound to each other, which is essential for forming a stable complex []. By docking Pygenic acid-B and other bioactive molecules to human IL-2, researchers can estimate binding affinities and identify potential inhibitors or activators. Molecular dynamics simulations go a step further by simulating the physical movements of atoms and molecules over time. This allows researchers to understand the stability of the ligand-protein complex and refine the predictions made by molecular docking. These computational approaches are valuable tools in early-stage drug discovery as they help prioritize promising candidates for further experimental validation, saving time and resources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。